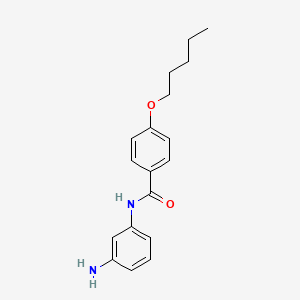

N-(3-Aminophenyl)-4-(pentyloxy)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

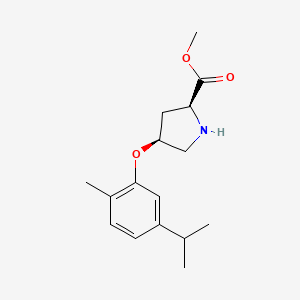

N-(3-Aminophenyl)-4-(pentyloxy)benzamide is a specialty product used for proteomics research . It has a molecular formula of C18H22N2O2 and a molecular weight of 298.39 .

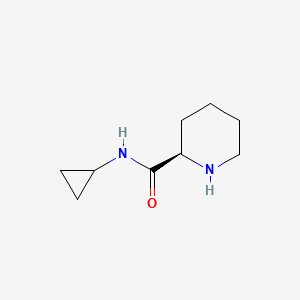

Molecular Structure Analysis

The molecular structure of this compound consists of an amide group (-CONH2) attached to a benzene ring, which is further substituted with an amino group (-NH2) and a pentyloxy group (-OC5H11) .Wissenschaftliche Forschungsanwendungen

Histone Deacetylase Inhibition and Anticancer Potential

N-(3-Aminophenyl)-4-(pentyloxy)benzamide and its derivatives have been studied for their role as histone deacetylase (HDAC) inhibitors. These compounds, like MGCD0103, an isotype-selective small molecule HDAC inhibitor, have shown promise in inhibiting cancer cell proliferation, inducing histone acetylation, and promoting apoptosis in cancer cells, indicating their potential as anticancer drugs (Zhou et al., 2008). Another study on 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides revealed their efficacy in inhibiting HDAC1, inducing hyperacetylation of histones, and upregulating tumor suppressor expression, further highlighting their anticancer capabilities (Fréchette et al., 2008).

Antimicrobial Properties

This compound derivatives have also been evaluated for their antimicrobial properties. Studies have shown that certain benzamide derivatives exhibit significant activity against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (Ertan et al., 2007).

Antioxidant Activity

Research into amino-substituted benzamide derivatives, including those related to this compound, has demonstrated their potential as antioxidants. These compounds can act as free radical scavengers, an important property in combating oxidative stress (Jovanović et al., 2020).

Therapeutic Efficacy in Tumor Treatment

Some benzamide derivatives, like 4-amino-N-(2'-aminophenyl)benzamide (GOE1734), have shown differential therapeutic efficacy in both slowly and rapidly proliferating tumors, suggesting their selective antitumor effects. This highlights the potential of these compounds in cancer treatment (Berger et al., 1985).

Enzyme Inhibition for Medicinal Chemistry

Benzamide derivatives have been reported to inhibit various enzymes, such as alkaline phosphatases and ecto-5′-nucleotidases, indicating their significance in medicinal chemistry and potential for developing drugs targeting specific enzymes (Saeed et al., 2015).

Pharmacological Activities

Studies have synthesized and evaluated the pharmacological activities of N-(3-Hydroxyphenyl)Benzamide and its derivatives, exploring their potential in inhibiting enzymes like butylcholinesterase, acetylcholinesterase, and lipoxygenase (Abbasi et al., 2014).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3-aminophenyl)-4-pentoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-2-3-4-12-22-17-10-8-14(9-11-17)18(21)20-16-7-5-6-15(19)13-16/h5-11,13H,2-4,12,19H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYEGTXINPWTJKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

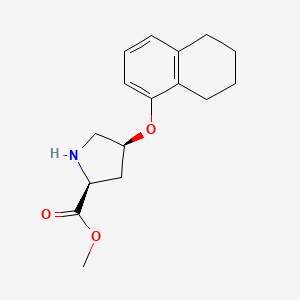

methylamine](/img/structure/B1384888.png)

![1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione](/img/structure/B1384897.png)

![Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1384904.png)